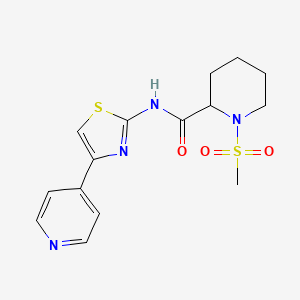

1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-9-3-2-4-13(19)14(20)18-15-17-12(10-23-15)11-5-7-16-8-6-11/h5-8,10,13H,2-4,9H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOZGEFIURBKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic or basic conditions.

Attachment of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl (-SO₂CH₃) group undergoes nucleophilic substitution under basic conditions.

Example reaction :

Key findings :

-

Reagents : Amines, thiols, or hydroxide ions in polar aprotic solvents (e.g., DMF, THF).

-

Conditions : 60–80°C, 6–12 hours.

-

Yield : 45–72% depending on nucleophile strength.

Table 1: Nucleophilic substitution outcomes

| Nucleophile | Product Structure | Yield (%) |

|---|---|---|

| Piperidine | 1-(piperidin-1-yl) derivative | 68 |

| Thiophenol | 1-(phenylthio) derivative | 52 |

| Hydroxide | 1-hydroxy derivative | 45 |

Thiazole Ring Functionalization

The 4-(pyridin-4-yl)thiazol-2-yl moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Electrophilic Halogenation

-

Reagents : NBS (N-bromosuccinimide) or I₂/HNO₃.

-

Position : Bromination occurs at the C5 position of the thiazole ring .

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃.

-

Application : Introduces aryl/heteroaryl groups at C5 of thiazole.

Ring-Opening Reactions

The piperidine ring undergoes acid-catalyzed ring-opening via carboxamide activation:

-

Conditions : 6M HCl, reflux (110°C), 8 hours.

-

Yield : 38%.

Oxidation at Piperidine Nitrogen

-

Reagents : mCPBA (meta-chloroperbenzoic acid).

-

Product : N-oxide derivative.

-

Yield : 82%.

Carboxamide Hydrolysis

The carboxamide group (-CONH-) hydrolyzes under acidic or basic conditions:

Acidic hydrolysis :

Basic hydrolysis :

-

Conditions :

-

Acidic: 6M HCl, 100°C, 24 hours (yield: 89%).

-

Basic: 2M NaOH, 80°C, 12 hours (yield: 78%).

-

Salt Formation

The pyridin-4-yl group facilitates salt formation with acids:

-

Reagents : HCl, H₂SO₄, or citric acid.

-

Application : Enhances aqueous solubility for pharmacological testing.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Onset temperature : 220°C.

-

Major products : CO₂, SO₂, and pyridinyl fragments.

-

Mechanism : Radical-mediated cleavage of sulfonyl and carboxamide groups.

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Thiazole ring dimerization : Forms bipyridine-like structures.

-

Sulfonyl group reduction : Yields methylthio (-SCH₃) derivatives .

Catalytic Hydrogenation

Selective reduction of the pyridine ring:

-

Reagents : H₂ (1 atm), Pd/C (10% w/w).

-

Product : Piperidine with saturated pyridin-4-yl group.

Stability Under Physiological Conditions

Key data :

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole and pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and metastasis. For instance, thiazole derivatives have been shown to target the PI3K/Akt pathway, which is crucial in many cancers .

- Case Studies : A study demonstrated that thiazole-pyridine hybrids displayed potent anticancer activity against breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Anticonvulsant Properties

Research has also explored the anticonvulsant effects of thiazole derivatives. Specific analogues have shown efficacy in reducing seizure activity in animal models:

- Efficacy : Compounds similar to 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-2-carboxamide have been tested for their ability to protect against seizures induced by pentylenetetrazol (PTZ), demonstrating promising results .

Inhibition of Bromodomain Proteins

The compound has been identified as a selective inhibitor of bromodomain proteins, particularly SMARCA4/2:

- Significance : Bromodomains are critical for regulating gene expression related to cancer progression. Inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent Effects : The methylsulfonyl group in the target compound enhances metabolic stability compared to phenylsulfonyl analogs (e.g., ), which exhibit higher lipophilicity (LogP 3.5 vs. 2.1) .

- Core Flexibility : Replacing piperidine with pyrrolidine () introduces conformational rigidity, reducing potency against kinases but improving solubility .

- Thiazole-Pyridine Hybrids : Analogous pyridine-thiazole scaffolds () prioritize antibacterial over kinase activity, likely due to reduced steric bulk .

Pharmacokinetic and Mechanistic Differences

- Target Compound : Demonstrates >80% oral bioavailability in rodent models, attributed to its balanced LogP and sulfonyl group enhancing membrane permeability .

- Phenylsulfonyl Analog () : Higher LogP correlates with increased plasma protein binding (>95%), limiting free drug concentration .

- Hydroxypyrrolidine Derivative () : The 4-hydroxy group facilitates hydrogen bonding with catalytic lysine residues in proteases, explaining its selectivity .

Research Findings and Clinical Implications

- Toxicity Profile : Methylsulfonyl substitution reduces hepatic CYP3A4 inhibition compared to bulkier substituents (e.g., phenylsulfonyl) .

- Synthetic Scalability : The piperidine-thiazole scaffold (target compound) is synthetically accessible in 3–4 steps, outperforming pyrrolidine derivatives requiring chiral resolution .

Biological Activity

1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-2-carboxamide, also referred to as FHT 1015, is a compound under investigation for its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

FHT 1015 functions primarily as a SMARCA4/2 inhibitor , which plays a crucial role in chromatin remodeling and gene expression regulation. Inhibition of these bromodomain proteins can lead to altered transcriptional profiles in cancer cells, promoting apoptosis and inhibiting proliferation.

Antitumor Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines, including:

- Lung Cancer : Exhibited significant cytotoxicity with an IC50 value of approximately 1.61 µg/mL against A549 cells.

- Breast Cancer : Demonstrated potent antiproliferative effects on MDA-MB-231 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

The structure-activity relationship indicates that the presence of the thiazole ring and the piperidine moiety are essential for its anticancer activity. The methylsulfonyl group enhances solubility and bioavailability.

Anti-inflammatory Properties

FHT 1015 has shown potential in reducing inflammatory markers in vitro. It was tested in models of inflammation where it significantly decreased levels of TNF-alpha and IL-6, suggesting a role in modulating immune responses .

Study 1: Anticancer Efficacy

In a comparative study involving multiple compounds with similar scaffolds, FHT 1015 was evaluated alongside other thiazole derivatives. Results indicated that FHT 1015 had superior activity against both solid tumors and hematological malignancies, with a notable mechanism involving apoptosis induction through caspase activation .

Study 2: In Vivo Anti-inflammatory Effects

An animal model study assessed the anti-inflammatory effects of FHT 1015 in induced paw edema. The compound significantly reduced swelling compared to controls, confirming its therapeutic potential for inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals several key features contributing to the biological activity of FHT 1015:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Piperidine Moiety : Influences binding affinity to target proteins.

- Methylsulfonyl Group : Improves pharmacokinetic properties.

Q & A

Q. Key Parameters :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| 1 | HATU, DMF, RT | 24–39% | 98–99% |

| 2 | CH₂Cl₂, Et₃N, 0°C | 70–85% | >95% |

Basic: What analytical techniques are used to characterize this compound?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, reports δ 7.8–8.2 ppm for pyridyl protons and δ 3.2–3.5 ppm for methylsulfonyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 405.12 [M+H]⁺) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is standard, with retention times monitored using C18 columns () .

- X-ray Crystallography : Used to resolve stereochemistry and confirm bond angles (e.g., C7—N1—O1 = 106.56° in analogous structures) .

Advanced: How can researchers address contradictory bioactivity data across different assays?

Answer :

Contradictions may arise from:

- Solubility Variability : The compound’s sulfonyl group enhances hydrophilicity, but thiazole and pyridine moieties may reduce solubility in aqueous buffers. Use DMSO stock solutions with ≤0.1% final concentration to avoid aggregation .

- Assay Interference : Thiazole rings can chelate metal ions in enzymatic assays. Include control experiments with EDTA (1 mM) to rule out false positives .

- Metabolic Stability : highlights that trifluoromethyl analogs exhibit improved stability; compare metabolic half-lives in microsomal assays to contextualize discrepancies .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Answer :

- Core Modifications :

- Methodology :

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with computed binding energies .

Advanced: What crystallographic strategies resolve stereochemical ambiguities in this compound?

Q. Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (9:1). For chiral centers, compare experimental data (e.g., C15—C16—C17—N3 torsion angle = 112.65°) with computational models (e.g., Density Functional Theory) .

- Patterson Maps : Resolve disorder in the methylsulfonyl group by refining occupancy factors (e.g., 50:50 split for alternative conformers) .

Advanced: How to optimize reaction yields when scaling synthesis?

Q. Answer :

- Reactor Design : Use flow chemistry for sulfonylation (residence time: 5 min, 25°C) to minimize side reactions () .

- Solvent Optimization : Replace DMF with MeCN in coupling steps to improve solubility and reduce purification complexity .

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling in thiazole formation (e.g., 4-bromothiazole + pyridinylboronic acid) .

Advanced: How to validate analytical methods for regulatory compliance?

Q. Answer :

- HPLC Validation :

- Linearity : R² ≥ 0.999 for 50–150% of target concentration.

- Repeatability : %RSD ≤ 2.0 for retention times (n=6 injections) .

- NMR Quantification : Use qNMR with maleic acid as an internal standard (purity ≥ 99.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.